N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Description
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine moiety. The cyclobutyl group at the amine position distinguishes it from other derivatives in this class.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
N-cyclobutyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-3-7(4-1)12-10-13-8-5-2-6-11-9(8)14-10/h7,11H,1-6H2,(H,12,13) |
InChI Key |
BXTBYNHZTJOFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC3=C(S2)NCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclobutylamine derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazolo[5,4-b]pyridines.
Scientific Research Applications
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key analogs differ in substituents at the 2-amine position and the fused ring system. Below is a comparative analysis:
Table 1: Substituent and Molecular Data of Thiazolopyridine Derivatives
Key Differences and Implications
Substituent Effects :
- Cyclobutyl vs. Phenyl () : The cyclobutyl group offers a balance between steric bulk and conformational flexibility compared to the rigid phenyl group. This may influence binding to biological targets, as seen in molecular modeling studies of phenyl derivatives in antibiotic research .
- Methoxyethyl () : The 2-methoxyethyl substituent introduces polarity, likely improving aqueous solubility, which is critical for pharmacokinetics.
Ring Fusion Position :
- Derivatives with [5,4-b] vs. [5,4-c] or [4,5-b] fusion (e.g., ) exhibit distinct electronic profiles. For example, [5,4-c]-fused systems (e.g., 5-benzyl derivative) may alter π-π stacking interactions due to shifted electron density.
Commercial Availability :
- N-(2-Methoxyethyl)- and benzyl-substituted analogs are commercially available (Ambeed, Inc. and CymitQuimica), suggesting established synthesis routes . The cyclobutyl derivative’s absence from supplier catalogs implies it may require custom synthesis.
Biological Activity
N-Cyclobutyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound notable for its unique thiazole and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
Chemical Structure and Properties
- Molecular Formula : CHNS
- Molecular Weight : 209.31 g/mol
- CAS Number : 2060060-89-9
- Purity : Minimum 95% .
The compound features a cyclobutyl group attached to the nitrogen atom of the thiazole moiety, which is significant for its biological activity. The thiazolo[5,4-b]pyridine framework is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease mechanisms. This inhibition may lead to therapeutic effects in various conditions.
- Receptor Modulation : It has been shown to interact with certain receptors that play critical roles in physiological processes. For instance, its interaction with G protein-coupled receptors (GPCRs) suggests potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of infections .
Enzyme Interaction Studies
A study conducted on the enzyme inhibition potential of this compound revealed that it could effectively inhibit enzymes linked to cancer progression. The mechanism involves binding to the active site of the enzyme, thus preventing substrate access and subsequent catalytic activity.
Receptor Binding Affinity
In vitro assays demonstrated that this compound binds with high affinity to specific GPCRs. This binding was quantified using radiolabeled ligands and showed promise for developing new treatments for conditions like asthma and cardiovascular diseases .
Comparative Biological Activity Table
| Compound Name | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|
| This compound | 209.31 | Enzyme inhibition; Receptor modulation |
| 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine | 165.22 | Antimicrobial; Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
